1-(4-(Diethylamino)phenyl)ethane-1,2-diol
Description
1-(4-(Diethylamino)phenyl)ethane-1,2-diol is a synthetic organic compound characterized by a phenyl ring substituted with a diethylamino group (–N(C₂H₅)₂) at the para position and a vicinal diol (–CH(OH)CH₂OH) at the adjacent carbon. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the electron-donating diethylamino group and hydrogen-bonding capacity from the diol moiety.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-[4-(diethylamino)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-3-13(4-2)11-7-5-10(6-8-11)12(15)9-14/h5-8,12,14-15H,3-4,9H2,1-2H3 |
InChI Key |
VJMAIZLCLAWUSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(CO)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-(Diethylamino)phenyl)ethane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-(diethylamino)benzaldehyde with ethylene glycol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-(Diethylamino)phenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(Diethylamino)phenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Diethylamino)phenyl)ethane-1,2-diol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The diethylamino derivative belongs to a broader class of 1-aryl-ethane-1,2-diols, where the aryl group's substituents significantly influence reactivity, stability, and applications. Key analogs include:
Key Observations :
- Electron-Donating vs.
- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce reactivity in nucleophilic environments but enhance thermal stability .
- Natural vs. Synthetic Origins: Compounds like 1-(3,4-dimethoxyphenyl)ethane-1,2-diol are isolated from plants , whereas diethylamino derivatives are typically synthetic.
Stability and Degradation Pathways
- Acidic/Basic Conditions: Analogs such as 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethane-1,2-diol undergo degradation via cleavage of the diol moiety under acidic/basic stress, forming smaller fragments (e.g., m/z 184) . The diethylamino group may stabilize the compound under basic conditions but increase susceptibility to oxidation.
- Oxidative Stress : Electron-rich substituents (e.g., –OCH₃, –N(C₂H₅)₂) may accelerate oxidative degradation compared to halogenated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
